molecular formula C11H14N2O3 B8628716 (2-Nitrophenyl)(tetrahydropyran-3-yl)amine

(2-Nitrophenyl)(tetrahydropyran-3-yl)amine

Cat. No. B8628716
M. Wt: 222.24 g/mol
InChI Key: PCVMAKPCEBOGBM-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (2-nitrophenyl)(tetrahydropyran-3-yl)amine (0.72 g, 3.24 mmol) and 10% Pd/C (200 mg) in EtOAc (30 mL) was degassed with a stream of nitrogen and stirred at RT under a hydrogen atmosphere for 3 days. The suspension was then filtered through a pad of celite and the filtrate was concentrated in vacuo affording N-(Tetrahydropyran-3-yl)benzene-1,2-diamine as a colourless oil (quantitative). 1H NMR (CDCl3, 400 MHz): δ 6.80 (1H, t, J=7.55 Hz), 6.75-6.62 (3H, m), 4.00 (1H, d, J=11.24 Hz), 3.84-3.71 (1H, m), 3.67-3.16 (6H, m), 2.07-1.92 (1H, m), 1.87-1.73 (1H, m), 1.72-1.56 (2H, m).
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][O:13][CH2:12]1)([O-])=O>CCOC(C)=O.[Pd]>[O:13]1[CH2:14][CH2:15][CH2:16][CH:11]([NH:10][C:5]2[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:12]1

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1COCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a hydrogen atmosphere for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O1CC(CCC1)NC=1C(=CC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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